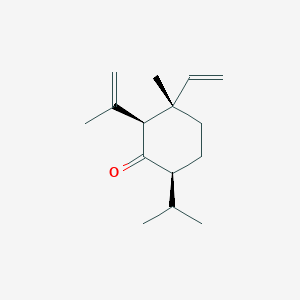

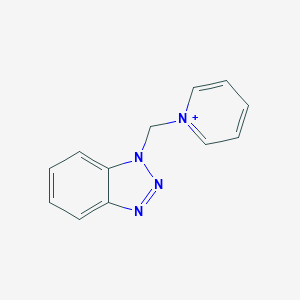

![molecular formula C15H26Cl2N2O3 B136097 1-甲基-4-[(2,3,4-三甲氧基苯基)甲基]哌嗪 CAS No. 53960-20-6](/img/structure/B136097.png)

1-甲基-4-[(2,3,4-三甲氧基苯基)甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

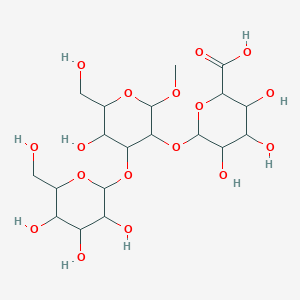

The compound "1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine" is a derivative of piperazine, which is a chemical structure commonly used in the synthesis of various pharmaceutical agents. Piperazine derivatives have been extensively studied due to their wide range of biological activities, including antidepressant, antihypertensive, vasodilator, and potential antischistosomal properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine derivatives includes alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis . These methods demonstrate the complexity and versatility of piperazine chemistry.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by various spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry. These techniques confirm the presence of the piperazine core and the substituents attached to it. For example, the title compound in paper exhibits a weak intramolecular C—H⋯N interaction, which is a common feature in the molecular structure of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. The Mannich reaction is a common method used to introduce a methyl group into the piperazine molecule . The reactivity of the piperazine nitrogen atoms also allows for further functionalization, as seen in the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride, where alkylation with 1-bromo-3-chloropropane was performed .

Physical and Chemical Properties Analysis

The physical properties of piperazine derivatives, such as melting points and solubility, can vary widely depending on the substituents attached to the piperazine core. For example, the compound synthesized in paper was obtained as a white solid with a melting point of 252.7-254.7 °C. The chemical properties, such as reactivity and stability, are influenced by the electronic effects of the substituents and the overall molecular conformation. The presence of electron-donating or withdrawing groups can significantly affect the compound's pharmacological profile and its interaction with biological targets.

科学研究应用

抗分枝杆菌活性

哌嗪衍生物,包括1-甲基-4-[(2,3,4-三甲氧基苯基)甲基]哌嗪,已经展示出显著的抗分枝杆菌活性。这些化合物由于其对结核分枝杆菌,包括多药耐药(MDR)和极端耐药(XDR)菌株的潜在作用而成为研究重点。它们的结构活性关系(SAR)对于设计更安全、更选择性和更具成本效益的抗分枝杆菌药物至关重要,突显了哌嗪作为药物化学中重要的构建模块的重要性(Girase et al., 2020)。

治疗用途和药物开发

哌嗪衍生物是许多市场上销售的药物中的核心组分,涵盖了广泛的治疗类别,包括抗精神病药、抗组胺药、抗抑郁药、抗癌药、抗病毒药和抗炎药。它们的多功能性以及通过轻微修改产生显著药效的能力一直是广泛研究和专利活动的主题。这突显了这种骨架的广泛潜力及其在合理设计用于各种疾病的药物中的作用(Rathi et al., 2016)。

代谢谱和药物代谢

含有哌嗪基团的药物的代谢,包括它们的N-去烷基化和1-芳基哌嗪的形成,在其药理作用中起着重要作用。了解芳基哌嗪衍生物的代谢和排泄对于临床应用至关重要,特别是在抑郁症、精神病或焦虑症的治疗中。这种知识有助于预测药物反应的个体差异和潜在相互作用(Caccia, 2007)。

抗精神病药中的药效团

芳基环烷胺,包括哌嗪,在几种抗精神病药中是关键的药效团。它们的结构影响了在D2样受体上的结合亲和力的效力和选择性,这对于理解和开发精神病学中的新治疗药物至关重要(Sikazwe et al., 2009)。

细胞保护和代谢药物

像曲美他嗪这样的哌嗪衍生物展示了在提供细胞保护方面的独特作用机制,特别是在心绞痛治疗中。它们在不产生主要血液动力学效应的情况下调节心肌能量代谢的能力突显了它们作为代谢药物的潜力(Cargnoni et al., 1999)。

作用机制

Target of Action

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is classified as an aromatic amine . Aromatic amines are a class of compounds that play a significant role in pharmacology, often serving as building blocks for drugs.

Mode of Action

They can act as Bronsted bases, accepting a hydron from a donor .

Biochemical Pathways

It’s worth noting that aromatic amines can be involved in a variety of biochemical processes due to their ability to interact with different biological targets .

Pharmacokinetics

The compound’s boiling point is reported to be around 200-205°c , which could potentially impact its bioavailability and pharmacokinetic profile.

Result of Action

As an aromatic amine, it may have a variety of potential effects depending on its specific targets and interactions .

属性

IUPAC Name |

1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQDLCAQLUXIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355146 |

Source

|

| Record name | AC1LGCG5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

CAS RN |

53960-20-6 |

Source

|

| Record name | AC1LGCG5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

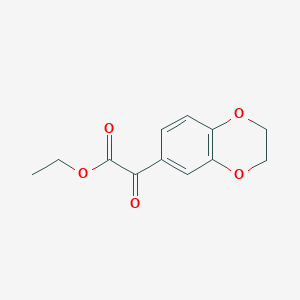

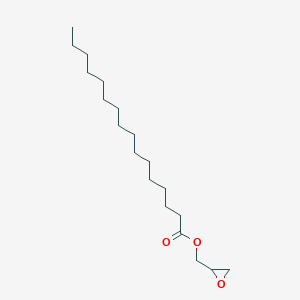

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)

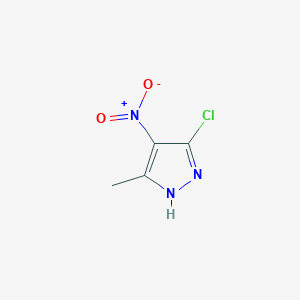

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)

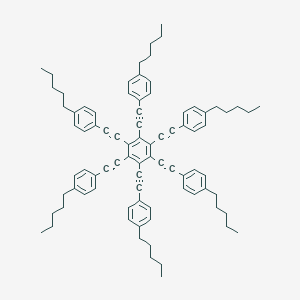

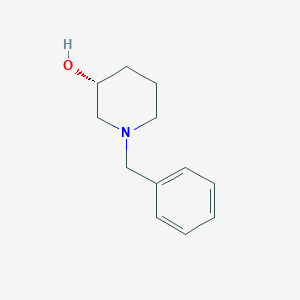

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)